![molecular formula C19H40O3 B14147657 1-[Bis(hexyloxy)methoxy]hexane CAS No. 4459-32-9](/img/structure/B14147657.png)
1-[Bis(hexyloxy)methoxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(hexyloxy)methoxy]hexane, also known as Hexane, 1,1’-[methylenebis(oxy)]bis-, is an organic compound with the molecular formula C19H40O3. It is characterized by its unique structure, which includes two hexyloxy groups attached to a methoxy group.
Preparation Methods
The synthesis of 1-[Bis(hexyloxy)methoxy]hexane typically involves the reaction of hexanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of hexanol to form the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-[Bis(hexyloxy)methoxy]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the hexyloxy groups with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Bis(hexyloxy)methoxy]hexane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid bilayers.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial formulations
Mechanism of Action
The mechanism of action of 1-[Bis(hexyloxy)methoxy]hexane involves its interaction with lipid membranes. The compound can insert itself into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
1-[Bis(hexyloxy)methoxy]hexane can be compared with other similar compounds, such as:
Hexane, 1,1’-oxybis-: This compound has a similar structure but lacks the methoxy group, making it less versatile in certain applications.
Hexane, 1-methoxy-: This compound has a methoxy group but only one hexyloxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its dual hexyloxy groups, which provide it with distinct chemical and physical properties .
Properties
CAS No. |
4459-32-9 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(dihexoxymethoxy)hexane |
InChI |
InChI=1S/C19H40O3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
AGQSMVCZSRTXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


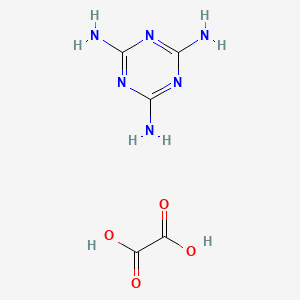
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
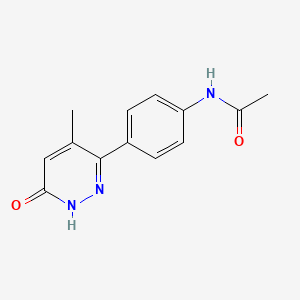
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
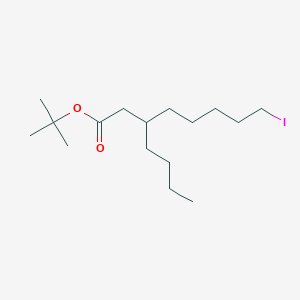
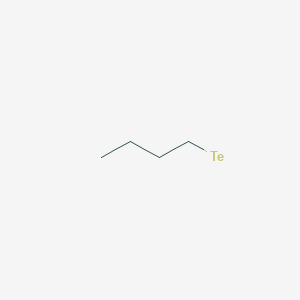
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
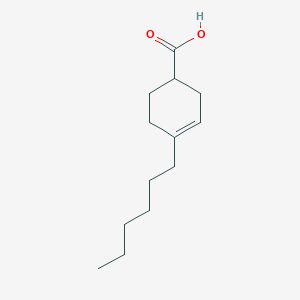
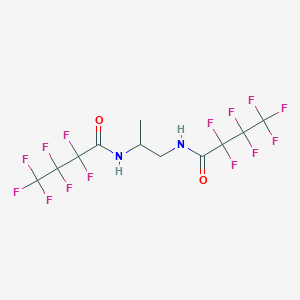

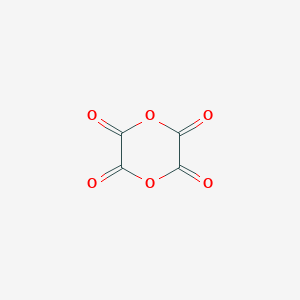
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

